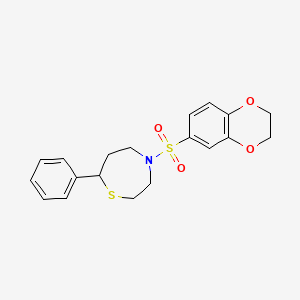

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-26(22,16-6-7-17-18(14-16)24-12-11-23-17)20-9-8-19(25-13-10-20)15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDKNXPYNMZCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting with the preparation of the benzodioxine and thiazepane intermediates. The benzodioxine intermediate can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then sulfonated using chlorosulfonic acid to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride .

The thiazepane intermediate is prepared by reacting 2-aminothiophenol with phenylacetyl chloride to form 2-phenylthiazolidin-4-one, which is then cyclized under basic conditions to form 7-phenyl-1,4-thiazepane . The final step involves the coupling of the benzodioxine and thiazepane intermediates using a suitable base, such as triethylamine, to form this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group, which can form strong interactions with enzyme active sites.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The benzodioxine and thiazepane moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

- Structure : Differs from the target compound by replacing the phenyl group with a furan-2-yl substituent.

- Molecular Formula: C₁₆H₁₇NO₅S₂ (MW: 367.45 g/mol).

- Reduced steric bulk may alter binding pocket interactions in enzymatic assays .

2.1.2 1,4-Benzodioxin-Based Thiadiazole-Fused Derivatives

- Examples : Compounds from Scheme 1 in , such as 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs .

- Structure : Replace the thiazepane core with dual thiadiazole rings fused to the benzodioxine moiety.

- Comparison :

Functional Analogs

2.2.1 Lecozotan Hydrochloride

- Structure : Contains a benzodioxine moiety linked to a piperazine-pyridinylbenzamide scaffold.

- Activity : 5-HT₁A receptor antagonist used for cognitive deficits in Alzheimer’s disease.

- Both compounds leverage benzodioxine’s metabolic stability but target distinct pathways .

2.2.2 Angiotensin II Receptor Antagonists (Thiazole Imines)

- Examples : Hydrobromide derivatives of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines.

- Activity : Exhibit antihypertensive effects via angiotensin II receptor binding (comparable to valsartan).

- Comparison :

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Flexibility vs. Rigidity : The thiazepane core in the target compound may provide broader binding adaptability compared to rigid thiadiazole-fused systems, though this could reduce selectivity .

- Substituent Effects : The phenyl group in the target compound likely enhances hydrophobic interactions, whereas the furan analog’s oxygen atom could mediate polar contacts .

- Therapeutic Potential: While benzodioxine-sulfonyl analogs are underexplored, their structural relatives show promise in diabetes (enzyme inhibition) and cardiovascular diseases (receptor antagonism), suggesting cross-disciplinary applications .

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its synthesis, biological activities, and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps. One common synthetic route includes the formation of the benzodioxine ring through cyclization reactions and subsequent modifications to introduce the sulfonamide group. The key steps are summarized below:

-

Formation of Benzodioxine Ring :

- Reaction between catechol and a dihalide under basic conditions.

-

Introduction of Sulfonamide Group :

- Reaction with a sulfonyl chloride in the presence of a base like triethylamine.

-

Final Coupling :

- Coupling with a thiazepane derivative to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular processes including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like acetylcholinesterase and α-glucosidase, which are relevant in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxine compounds exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Research Findings

Numerous studies have investigated the biological activities of related compounds, providing insights into their pharmacological profiles:

Case Studies

Research has highlighted several case studies demonstrating the efficacy of similar compounds:

- Alzheimer's Disease Models : In animal models, compounds similar to this compound showed significant reductions in amyloid plaque formation when administered over a period .

- Diabetes Management : Compounds exhibiting α-glucosidase inhibitory activity have been shown to lower blood glucose levels post-meal in diabetic models .

Q & A

Advanced Research Question

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to map interactions with target receptors (e.g., GPCRs or ion channels). The sulfonyl group’s electron-withdrawing nature may influence binding affinity, requiring parameter adjustments in force fields .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The benzodioxine ring’s electron-rich regions may dominate reactivity .

- MD Simulations : Simulate solvation effects in physiological buffers (e.g., PBS) to assess stability. The thiazepane ring’s conformational flexibility may necessitate extended simulation times (>100 ns) .

What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

Advanced Research Question

- Assay Validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase assays) to rule out experimental variability. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects. The sulfonyl group is prone to enzymatic reduction, potentially generating bioactive derivatives .

- Theoretical Alignment : Reconcile discrepancies by revisiting the initial hypothesis. For example, if in vivo efficacy is lower than in silico predictions, consider pharmacokinetic factors (e.g., plasma protein binding) not modeled computationally .

How should environmental fate studies be designed to assess the compound’s ecological impact?

Basic Research Question

- Partitioning Studies : Measure log Kow (octanol-water) and log Koc (organic carbon) to predict bioavailability. The sulfonyl group may increase hydrophilicity, favoring aqueous persistence .

- Degradation Pathways : Perform photolysis (e.g., UV light at 254 nm) and hydrolysis (pH 3–9) experiments. The benzodioxine moiety is susceptible to ring-opening under acidic conditions, generating diol intermediates .

- Toxicity Profiling : Use standardized models (e.g., Daphnia magna acute toxicity) with LC50 determinations. Synergistic effects with co-pollutants (e.g., heavy metals) should be tested via factorial design experiments .

What advanced spectroscopic techniques are critical for characterizing this compound’s solid-state structure?

Advanced Research Question

- SC-XRD : Single-crystal X-ray diffraction is essential for confirming the thiazepane ring’s chair conformation and sulfonyl group orientation. Crystallization in chloroform/ethanol mixtures often yields suitable crystals .

- Solid-State NMR : Use <sup>13</sup>C CP/MAS NMR to probe polymorphism. The phenyl group’s π-stacking interactions may create distinct crystalline phases .

- PXRD with Rietveld Refinement : Quantify amorphous content in bulk samples, which can affect dissolution rates in pharmacological studies .

How can researchers design dose-response studies to evaluate its therapeutic window in preclinical models?

Basic Research Question

- In Vitro/In Vivo Correlation (IVIVC) : Start with IC50 values from cell-based assays (e.g., cancer cell lines) and scale doses using allometric principles (e.g., body surface area normalization) .

- Toxicokinetics : Monitor plasma concentrations via LC-MS in rodent models to establish Cmax and AUC. The compound’s high log P (~3.5) may necessitate lipid-based formulations to enhance bioavailability .

- Endpoint Selection : Include biomarkers of off-target effects (e.g., liver enzymes ALT/AST) to define the NOAEL (No Observed Adverse Effect Level) .

What are the best practices for reconciling conflicting data in stability studies under varying pH conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to HCl (0.1 M), NaOH (0.1 M), and H2O2 (3%) at 40°C for 48 hours. UPLC-PDA can track degradation products; the benzodioxine sulfonyl group may hydrolyze to a sulfonic acid at pH > 8 .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify critical factors (e.g., temperature > pH) driving instability. Accelerated stability data (40°C/75% RH) should be validated with real-time studies .

- Excipient Screening : Test stabilizers (e.g., mannitol or cyclodextrins) in lyophilized formulations to mitigate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.